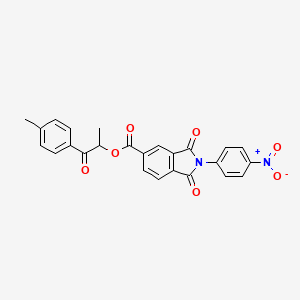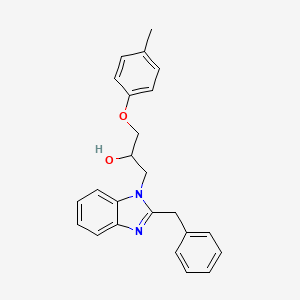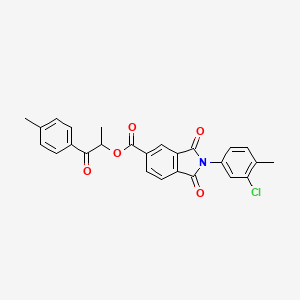![molecular formula C21H28O3 B3932891 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene
Descripción general
Descripción
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene, also known as BPP-Eth, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism.
Aplicaciones Científicas De Investigación
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has been studied for its potential applications in scientific research, particularly in the field of diabetes and metabolic disorders. It has been shown to activate GPR119, which is expressed in pancreatic beta cells and intestinal L cells, leading to the secretion of insulin and glucagon-like peptide-1 (GLP-1). GLP-1 is a hormone that stimulates insulin secretion, suppresses glucagon secretion, and promotes satiety, making it a potential target for the treatment of diabetes and obesity. 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Mecanismo De Acción
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene is a selective agonist of GPR119, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene leads to the secretion of insulin and GLP-1, which play important roles in the regulation of glucose and lipid metabolism. The exact mechanism of action of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene is still not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase B (AKT) pathways.
Biochemical and Physiological Effects
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has been shown to have several biochemical and physiological effects, including the stimulation of insulin and GLP-1 secretion, improvement of glucose tolerance and insulin sensitivity, and reduction of food intake and body weight. It has also been reported to have anti-inflammatory and anti-oxidative effects, which may contribute to its potential therapeutic benefits in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene in lab experiments is its selectivity for GPR119, which allows for the specific activation of this receptor without affecting other signaling pathways. However, one limitation is that 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has a relatively short half-life in vivo, which may affect its efficacy and duration of action. In addition, the optimal dosage and administration route of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene for different experimental models and species are still not well established, which may affect the reproducibility and comparability of results.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene, including the investigation of its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. Further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene and its downstream signaling pathways. In addition, the development of more stable and potent analogs of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene may improve its efficacy and duration of action. Finally, the optimization of dosage and administration protocols for different experimental models and species is needed to ensure the reproducibility and comparability of results.
Propiedades
IUPAC Name |
1-butan-2-yl-4-[3-(2-ethoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-4-17(3)18-11-13-19(14-12-18)23-15-8-16-24-21-10-7-6-9-20(21)22-5-2/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYRJCOUODEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![2-(benzylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3932834.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3932837.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)

![1-(2-chlorobenzyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3932860.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)

![2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3932903.png)